1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Description
1-[3-(4-Bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine (hereafter referred to by its systematic name) is a synthetic triazine-based compound designed as a dihydrofolate reductase (DHFR) inhibitor. Its structure features a 1,3,5-triazine core substituted with two amine groups at positions 2 and 4, a 6,6-dimethyl group to enhance metabolic stability, and a 3-(4-bromophenoxy)propoxy side chain that modulates target binding and selectivity . Molecular docking studies suggest it binds to parasitic DHFR with high affinity, leveraging bromine’s hydrophobic and electronic effects to optimize interactions with the enzyme’s active site .
Propriétés
Numéro CAS |
179184-06-6 |
|---|---|
Formule moléculaire |
C14H20BrN5O2 |
Poids moléculaire |
370.24 g/mol |
Nom IUPAC |
1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H20BrN5O2/c1-14(2)19-12(16)18-13(17)20(14)22-9-3-8-21-11-6-4-10(15)5-7-11/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19) |
Clé InChI |
MPXYCOHVHSXSDC-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(N=C(N1OCCCOC2=CC=C(C=C2)Br)N)N)C |
Origine du produit |
United States |
Méthodes De Préparation
Nucleophilic Substitution on Preformed Triazine Cores
A common strategy involves modifying a pre-synthesized 1,3,5-triazine scaffold. The 1,3,5-triazine-2,4-diamine core is first alkylated with 3-(4-bromophenoxy)propyl groups under basic conditions.
-
Core Preparation : 6,6-Dimethyl-1,3,5-triazine-2,4-diamine is synthesized via cyclocondensation of cyanoguanidine with acetone under acidic conditions.
-
Alkylation : The triazine core is treated with 3-(4-bromophenoxy)propyl bromide in anhydrous DMF, using potassium carbonate as a base.
Key Challenges :
Stepwise Assembly via Cyclocondensation
An alternative route constructs the triazine ring in situ while introducing substituents.
-
Intermediate 1 : 3-(4-Bromophenoxy)propan-1-ol is converted to its tosylate using p-toluenesulfonyl chloride.
-
Intermediate 2 : Cyanoguanidine reacts with acetone and the tosylate in a one-pot reaction.
-
Catalyst : HCl gas in methanol.
-
Temperature : Reflux (65°C) for 8 hours.
-
-
Cyclization : Ammonia is introduced to form the diamine moiety.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, particularly for sterically hindered systems.
-
Reagents : 6,6-Dimethyl-1,3,5-triazine-2,4-diamine, 3-(4-bromophenoxy)propyl mesylate, K₂CO₃.
-
Conditions : 100 W, 120°C, 30 minutes in DMSO.
Benefits :
Optimization Strategies
Solvent Selection
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 72 |
| DMSO | 46.7 | 8 | 78 |
| Acetonitrile | 37.5 | 24 | 54 |
Data from: Polar aprotic solvents (DMSO/DMF) enhance nucleophilicity of the triazine nitrogen.
Temperature Effects
-
<60°C : Incomplete conversion (40–50% yield).
-
60–100°C : Optimal range (65–78% yield).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm. Retention time = 6.2 min.
-
Impurities : <1% unreacted triazine core or O-alkylated byproducts.
Challenges and Solutions
Regioselectivity
The 1,3,5-triazine ring exhibits three reactive N-sites. Strategies to direct alkylation to the desired position include:
Analyse Des Réactions Chimiques
Bromo-WR99210 subit différents types de réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants utilisés dans les réactions d'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé. Les réactifs courants utilisés dans les réactions de réduction comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants utilisés dans les réactions de substitution comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, l'hydroxyde, le cyanure).
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de Bromo-WR99210 peut entraîner la formation d'une cétone ou d'un aldéhyde correspondant, tandis que la réduction peut donner un alcool .
Applications De Recherche Scientifique
Mécanisme d'action
Le mécanisme d'action de Bromo-WR99210 implique son interaction avec l'enzyme bifonctionnelle dihydrofolate réductase thymidine synthase (DHFR-TS) des parasites Plasmodium. Le composé se lie au site actif de la DHFR, bloquant la production de tétrahydrofolate, qui est essentielle à la synthèse de l'ADN et à la division cellulaire. Cette inhibition sélective de l'enzyme du parasite, sans affecter la DHFR humaine, fait de Bromo-WR99210 un candidat prometteur pour la thérapie antipaludique.
Mécanisme D'action
The mechanism of action of Bromo-WR99210 involves its interaction with the dihydrofolate reductase thymidine synthase bifunctional enzyme (DHFR-TS) in Plasmodium parasites. The compound binds to the DHFR active site, blocking the production of tetrahydrofolate, which is essential for DNA synthesis and cell division . This selective inhibition of the parasite’s enzyme, without affecting the human DHFR, makes Bromo-WR99210 a promising candidate for antimalarial therapy .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,3,5-triazine-2,4-diamines with modifications at the N1 and C6 positions. Key analogues include:
Key Comparative Insights
- Substituent Effects on Binding Affinity: The 4-bromophenoxy group in the target compound enhances hydrophobic interactions with PfDHFR’s active site, as evidenced by molecular docking (binding energy −9.2 kcal/mol) . This is comparable to the 2-chloro-4,5-dibromophenoxy analogue (−10.1 kcal/mol), where additional halogens increase van der Waals contacts . Chlorophenoxy derivatives (e.g., 11o) exhibit nanomolar potency (IC50 2.66 nM) but may face resistance in regions with high pyrimethamine use due to overlapping mutation profiles (e.g., S108N) .
- Toxicity and Selectivity: The target compound is reported as non-toxic to mammalian cells at therapeutic doses, unlike WR99210, which shows dose-limiting gastrointestinal toxicity . Cycloguanil, while safe, is ineffective against quadruple-mutant PfDHFR (N51I+C59R+S108N+I164L) due to steric clashes with the 4-chlorophenyl group .
- Resistance Profiles: The 6,6-dimethyl moiety in the target compound and analogues reduces metabolic degradation, extending half-life in vivo compared to non-methylated triazines . Trifluoromethoxy and dichlorophenoxy substituents (e.g., 11o, 11q) show improved activity against mutant PfDHFR by bypassing steric hindrance from the S108N mutation .
Mechanistic and Pharmacological Considerations
- DHFR Inhibition : The compound competitively inhibits PfDHFR, disrupting folate metabolism and thymidylate synthesis. Its binding mode avoids the S108N mutation’s steric effects, a common resistance mechanism .
Activité Biologique
1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article will delve into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound can be characterized by its chemical structure:
- Chemical Formula : CHBrNO
- Molecular Weight : 357.25 g/mol
The presence of the triazine ring and the bromophenoxy moiety contributes to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | DLD-1 | 13.88 | Induces apoptosis via PI3K inhibition |
| Study B | HT-29 | 24.6 | Inhibits cell proliferation and induces necrosis |
| Study C | MCF-7 | 146.79 | Causes G2/M arrest and apoptosis |
Case Studies
- Study on DLD-1 and HT-29 Cells : This study focused on the cytotoxic effects of various triazine derivatives in human colon cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through the attenuation of intracellular signaling pathways associated with cell survival .
- MCF-7 Cell Line Analysis : In this investigation, the compound was shown to inhibit colony formation significantly at concentrations ranging from 13.88 to 146.79 µM. The mechanism involved targeting phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell proliferation pathways .
Research indicates that compounds with a triazine core can affect multiple cellular processes:
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in certain cancer cell lines, which is crucial for preventing tumor growth .
- Inhibition of Angiogenesis : Some derivatives have also demonstrated the ability to inhibit angiogenesis, further supporting their potential as anticancer agents .
Other Biological Activities
Beyond anticancer effects, triazine derivatives have been explored for their anti-inflammatory properties. Some studies suggest that they may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, although specific data on our compound remains limited .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine, and how are structural impurities minimized during synthesis?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions, leveraging precursors like 3-(4-bromophenoxy)propan-1-amine (analogous to methods in and ). Key steps include:
- Stepwise functionalization : Reacting 6,6-dimethyl-1,3,5-triazine-2,4-diamine with a bromophenoxypropoxy side chain under controlled conditions (e.g., reflux in DMSO or ethanol with catalytic acetic acid) .
- Purity control : Use UPLC (Ultra-Performance Liquid Chromatography) to monitor reaction progress and ensure purity >95%. Adjust reaction time, temperature, and stoichiometry to minimize byproducts like unreacted triazine cores or incomplete substitutions .
- Crystallization : Purify via water-ethanol recrystallization to remove residual solvents or unreacted intermediates .
Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how are data discrepancies resolved?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the bromophenoxypropoxy chain (δ ~6.8–7.3 ppm for aromatic protons, δ ~3.8–4.2 ppm for ether-linked CH2 groups) and triazine core (δ ~5.5–6.5 ppm for NH2 groups). Cross-validate with HRMS for molecular ion peaks (e.g., [M+H]+) .
- UPLC/MS : Detect trace impurities (e.g., de-brominated byproducts) using gradient elution with acetonitrile/water mobile phases. Resolve discrepancies (e.g., unexpected peaks) by spiking with authentic standards or reanalyzing under alternative ionization modes (ESI vs. APCI) .
- XRD : Resolve structural ambiguities (e.g., regiochemistry) via single-crystal X-ray diffraction, particularly if NMR signals overlap due to symmetry .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic or biological systems, and what experimental validations are critical?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model electron density distributions, identifying reactive sites (e.g., nucleophilic NH2 groups or electrophilic triazine carbons). Compare with ICReDD’s reaction path search methods to predict regioselectivity in substitution reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina. Validate predictions via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, correlating binding affinity (ΔG) with experimental IC50 values .
- Contradiction resolution : If computational and experimental data conflict (e.g., unexpected regiochemistry), re-optimize force fields or verify solvent effects in simulations .
Advanced: What strategies address contradictions in biological activity data (e.g., antimicrobial efficacy vs. toxicity profiles) for this compound?
Methodological Answer:
- Dose-response analysis : Perform cytotoxicity assays (e.g., MTT on mammalian cells) alongside antimicrobial testing. Use selectivity indices (SI = IC50-toxicity / IC50-activity) to identify therapeutic windows. For example, if high toxicity arises despite potent antimicrobial activity, modify the bromophenoxy group to reduce lipophilicity .
- Metabolic profiling : Incubate the compound with liver microsomes to assess metabolic stability. If rapid degradation occurs (reducing efficacy), introduce steric hindrance (e.g., methyl groups) near metabolically labile sites .
- Data normalization : Account for batch-to-batch variability in biological assays by including internal controls (e.g., reference antibiotics) and using standardized protocols (CLSI guidelines) .
Advanced: How can reaction engineering principles optimize the scalability of this compound’s synthesis while maintaining regiochemical fidelity?
Methodological Answer:
- Continuous flow reactors : Implement microfluidic systems to enhance heat/mass transfer, reducing side reactions (e.g., triazine ring degradation) observed in batch processes. Monitor in real-time via inline FTIR to adjust residence time and temperature .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 3^3 factorial design could resolve interactions between temperature, reagent molar ratios, and mixing rates .
- Membrane separation : Use nanofiltration membranes to isolate the product from smaller byproducts (e.g., unreacted amines), improving yield and purity without column chromatography .
Advanced: What mechanistic insights explain the compound’s stability under varying pH and temperature conditions, and how can degradation pathways be mitigated?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Analyze degradation products via LC-MS to identify pathways (e.g., hydrolysis of the triazine ring or ether cleavage) .
- pH-rate profiling : Determine stability maxima (e.g., pH 6–7 for minimal hydrolysis) and formulate buffered solutions for long-term storage. If ether linkages degrade at high pH, consider replacing with more stable thioether groups .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations if metal-catalyzed oxidation is observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
